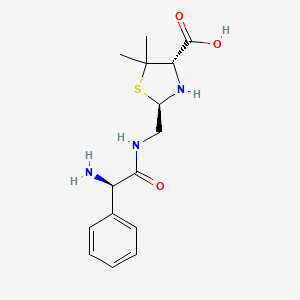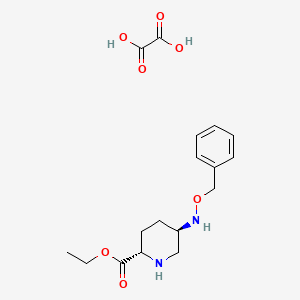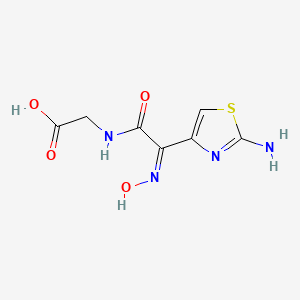
Thiazolylacetylglycine Oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolylacetyl glycine oxime, also known as Cefdinir Thiazolylacetyl Glycine Oxime Impurity (USP), is a novel compound used in the synthesis of Cefdinir . Cefdinir is a third-generation Cephalosporin antibiotic for oral administration and has a broad antibacterial spectrum over gram-positive and gram-negative bacteria .
Synthesis Analysis
Oxime esters, such as Thiazolylacetyl glycine oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . Oxime esters act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
Molecular Structure Analysis
The molecular formula of Thiazolylacetyl glycine oxime is C7H8N4O4S . Its molecular weight is 244.22800 .
Chemical Reactions Analysis
Oximes, like Thiazolylacetyl glycine oxime, are renowned for their widespread applications as OP antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : A study synthesized a small library of compounds with an oxa(thia)zole scaffold, including structures derived from protected glycine, showing preliminary antibacterial activity against Staphylococcus aureus (Sanz-Cervera et al., 2009).
Thiamin Biosynthesis : Research on ThiO, a glycine oxidase from Bacillus subtilis, revealed its essential role in thiazole biosynthesis for thiamin pyrophosphate, highlighting the importance of glycine in this process (Settembre et al., 2003).
Enzyme Properties : A study characterized glycine oxidase from Pseudomonas putida, which is involved in thiamin biosynthesis, noting its unique preference for glycine as a substrate (Equar et al., 2015).
Natural Product Biosynthesis : Research on peptide processing from a Bacillus sp. cyclodehydratase examined enzymatic promiscuity and substrate flexibility, important for understanding the biosynthesis of natural products like thiazoles (Melby et al., 2012).
Neurochemistry : A study on d-amino acid oxidase activity in mammalian central nervous system tissues found glycine to be a substrate, relevant for understanding neurotransmission and metabolic pathways (Marchi & Johnston, 1969).
Biocompatible Hydrogels : Oxime Click chemistry was used to create hydrogels supporting cell adhesion, where glycine played a key role, demonstrating applications in biocompatible materials (Grover et al., 2012).
Nutritional and Health Implications : Glycine is crucial in mammalian metabolism, with implications for treating diseases and improving health, as evidenced in several studies on its biosynthesis, degradation, and physiological roles (Wu et al., 2004; Wang et al., 2013).
Plant Stress Resistance : Research into the roles of glycine betaine in improving plant abiotic stress resistance highlighted glycine's importance in plant osmotolerance and stress response mechanisms (Ashraf & Foolad, 2007).
Synthesis of Oxazoles and Thiazoles : A study presented methods for synthesizing oxazoles and thiazoles using stabilized thioimidates derived from glycine, indicating its utility in organic synthesis (Yokoyama, 1994).
Wirkmechanismus
Mode of Action
It is believed that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound affects multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is likely that the compound has a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Thiazolylacetyl Glycine Oxime. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .
Safety and Hazards
When handling Thiazolylacetyl glycine oxime, it is advised to avoid dust formation, breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Isoxazoles, like Thiazolylacetyl glycine oxime, form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Thiazolylacetyl glycine oxime involves the condensation of Thiazolylacetic acid with hydroxylamine hydrochloride followed by the addition of glycine. The resulting compound is then oxidized to form Thiazolylacetyl glycine oxime.", "Starting Materials": [ "Thiazolylacetic acid", "Hydroxylamine hydrochloride", "Glycine", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Thiazolylacetic acid is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form Thiazolylacetic acid hydroxamic acid.", "Glycine is then added to the reaction mixture and the resulting compound is stirred for several hours.", "The mixture is then filtered and the solid product is washed with water and dried.", "The resulting compound is then oxidized with hydrogen peroxide to form Thiazolylacetyl glycine oxime.", "The product is purified by recrystallization from a suitable solvent." ] } | |
CAS-Nummer |
178949-03-6 |
Molekularformel |
C7H8N4O4S |
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid |
InChI |
InChI=1S/C7H8N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,15H,1H2,(H2,8,10)(H,9,14)(H,12,13)/b11-5+ |
InChI-Schlüssel |
JFHNSSMBYZTXNM-VZUCSPMQSA-N |
Isomerische SMILES |
C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(=O)O |
SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |
Kanonische SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(Z)-N-[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; N-[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



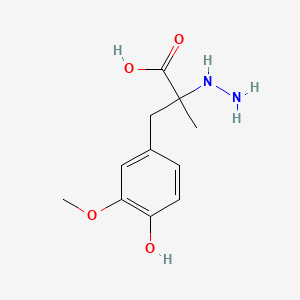
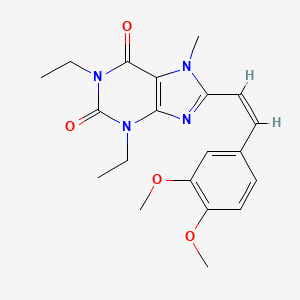


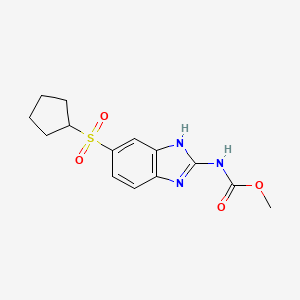
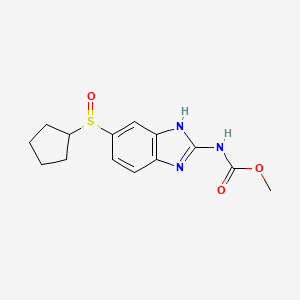
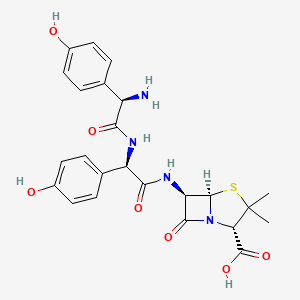
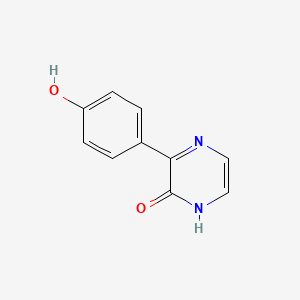
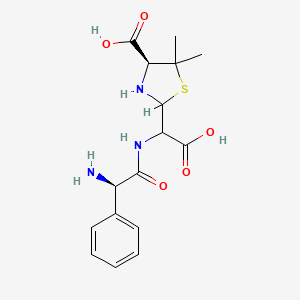
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
